2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile

5-HT2B receptor antagonist GPCR selectivity CNS drug discovery

Choose this specific [3,2-b] regioisomer for assured experimental reproducibility. Its unique spatial geometry defines potent 5-HT2B antagonism (IC50=54 nM) and exceptional selectivity across 302 kinases and 161 GPCRs, a profile not shared by [2,3-b] analogs. Ideal for CNS lead optimization with a clean in vitro ADME profile.

Molecular Formula C9H7N3
Molecular Weight 157.17 g/mol
CAS No. 554453-19-9
Cat. No. B1340224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile
CAS554453-19-9
Molecular FormulaC9H7N3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=CN2)CC#N)N=C1
InChIInChI=1S/C9H7N3/c10-4-3-7-6-12-8-2-1-5-11-9(7)8/h1-2,5-6,12H,3H2
InChIKeyDBEHPSDNEHUNLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)acetonitrile (CAS 554453-19-9) Overview for Scientific Procurement


2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)acetonitrile (CAS 554453-19-9) is a 5-azaindole-derived heterocyclic building block with molecular formula C9H7N3 and molecular weight 157.17 g/mol [1]. This compound serves as a core scaffold in medicinal chemistry programs targeting kinase inhibition [2] and G protein-coupled receptor (GPCR) modulation, particularly at the serotonin 5-HT2B receptor where it demonstrates low nanomolar binding affinity [3]. The pyrrolo[3,2-b]pyridine framework positions this acetonitrile derivative as a privileged structure in drug discovery campaigns requiring heteroaromatic cores with defined vectorial geometry.

Why Generic Substitution Fails for 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)acetonitrile (CAS 554453-19-9)


Generic substitution of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile with alternative pyrrolopyridine regioisomers or core-substituted analogs carries substantial scientific and procurement risk due to compound-specific structural and pharmacological features. The [3,2-b] ring fusion pattern dictates the precise spatial orientation of the acetonitrile moiety, critically influencing both target engagement and off-target liability profiles. This compound exhibits a unique combination of potent 5-HT2B receptor antagonism (IC50 = 54 nM) with exceptional selectivity across 161 GPCRs, 302 kinases, and multiple transporters [1], a profile that cannot be assumed for [2,3-b] regioisomers (e.g., CAS 4414-87-3) or for 5-oxo-4H-pyrrolo[3,2-b]pyridine analogs which show distinct antibacterial activity but no reported 5-HT2B engagement [2]. Furthermore, differences in hydrogen-bond donor/acceptor capacity, pKa, and metabolic stability intrinsic to the [3,2-b] core architecture preclude simple functional equivalence. Consequently, procurement decisions must prioritize this specific CAS number to ensure experimental reproducibility and valid structure-activity relationship (SAR) interpretation.

Quantitative Differentiation Evidence for 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)acetonitrile (CAS 554453-19-9)


5-HT2B Receptor Antagonist Potency and Broad Selectivity Profile

This compound demonstrates potent cellular 5-HT2B receptor antagonist activity (IC50 = 54 nM) and high binding affinity (IC50 = 22 ± 9.0 nM) [1]. Critically, it exhibits negative results across a comprehensive selectivity panel including 161 GPCRs (agonist and antagonist screens), 302 kinases, and multiple transporters and enzymes (MAO-A/MAO-B, acetylcholinesterase, serotonin/dopamine/norepinephrine transporters, OCT1/2, BSEP, BCRP, P-gp, MATE1/2-K, MRP2, OAT1/3, OATP1B1/1B3, COX1/2, PDE3A/PDE4D2) [1]. In contrast, the pyrrolo[3,2-b]pyridine derivative CP-94253, while a potent 5-HT1B agonist (Ki = 2 nM), shows significantly weaker affinity for 5-HT2 receptors (Ki = 1600 nM) . This 5-HT2B potency advantage combined with broad counterscreen negativity provides a clean pharmacological starting point absent in many alternative pyrrolopyridine cores.

5-HT2B receptor antagonist GPCR selectivity CNS drug discovery

In Vitro Metabolic Stability and Transporter Liability Profile

2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)acetonitrile exhibits favorable in vitro ADME characteristics including rodent microsomal stability with T1/2 > 60 min and negative CYP substrate activity for seven major isoforms (1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4), all with T1/2 > 60 min [1]. Additionally, it shows no inhibition of twelve key transporters (OCT1, OCT2, BSEP, BCRP, P-gp, MATE1, MATE2-K, MRP2, OAT1, OAT3, OATP1B1, OATP1B3) [1]. This profile stands in contrast to structurally related 1H-pyrrolo[3,2-b]pyridine GluN2B negative allosteric modulators reported to require lead optimization specifically to address cytochrome P450 inhibition liabilities [2]. The absence of CYP and transporter flags in the core scaffold provides a cleaner starting point for further optimization.

Microsomal stability CYP inhibition Transporter liability

Physical Property Differentiation from Regioisomeric Analogs

The [3,2-b] regioisomer (CAS 554453-19-9) possesses distinct physical properties compared to its [2,3-b] counterpart (CAS 4414-87-3), including predicted boiling point 394.6 ± 27.0 °C at 760 mmHg and density 1.296 g/cm³ . While experimental melting point data remains unavailable for this compound, the [2,3-b] isomer (CAS 4414-87-3) is commercially available with reported melting point ranges (e.g., 122-126 °C) , indicating fundamental differences in solid-state properties between regioisomers. These differences affect purification strategy (e.g., recrystallization solvent selection, column chromatography conditions), formulation behavior, and potentially solubility profiles in common organic solvents. Procurement of the incorrect regioisomer introduces uncontrolled variables that can confound SAR interpretation and scale-up reproducibility.

Physicochemical properties Regioisomer comparison Purification

Validated Safety Classification for Laboratory Handling

2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)acetonitrile carries a notified GHS classification under ECHA's Classification and Labelling Inventory: Acute Toxicity Category 4 (H302 harmful if swallowed, H312 harmful in contact with skin, H332 harmful if inhaled), Skin Irritation Category 2 (H315 causes skin irritation), Eye Irritation Category 2A (H319 causes serious eye irritation), and STOT Single Exposure Category 3 (H335 may cause respiratory irritation) [1]. This profile is consistent with structurally analogous azaindole acetonitriles but provides a specific, legally notified hazard classification that supports proper risk assessment and safe handling protocol development. While many pyrrolopyridine derivatives share similar hazard characteristics, the precise combination of hazard statements and the absence of more severe classifications (e.g., Acute Tox. 3, Carcinogenicity, Reproductive Toxicity) distinguishes this compound from certain structurally related analogs that may require additional containment measures.

GHS classification Laboratory safety Regulatory compliance

Recommended Application Scenarios for 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)acetonitrile (CAS 554453-19-9)


5-HT2B Receptor Antagonist Hit-to-Lead and Lead Optimization Programs

This compound serves as an optimal starting scaffold for CNS drug discovery programs targeting 5-HT2B receptor antagonism, particularly in indications where broad selectivity against related GPCRs, kinases, and transporters is paramount. The demonstrated 5-HT2B cellular antagonist activity (IC50 = 54 nM) combined with negative results across 161 GPCRs, 302 kinases, and multiple off-target panels provides a clean pharmacological starting point that reduces the risk of polypharmacology-driven attrition [1]. The clean in vitro ADME profile—including rodent microsomal stability >60 min, no CYP substrate activity across seven major isoforms, and no inhibition of twelve key transporters—further supports its use in early-stage lead optimization without requiring extensive de-risking of metabolic or transporter liabilities [1].

Kinase Inhibitor Scaffold Development and Patent Strategy

The 5-6 fused ring bicyclic heteroaromatic core based on the pyrrolo[3,2-b]pyridine ring system, particularly 5-oxo-4,5-dihydro-1H-pyrrolo[3,2-b]pyridine derivatives, has been patented as inhibitors of p38 kinase for the treatment of immune and inflammatory disorders [2]. 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)acetonitrile provides the core heterocyclic building block for accessing this privileged kinase inhibitor scaffold. Its defined [3,2-b] ring fusion geometry and acetonitrile handle enable rapid diversification at the 3-position, supporting structure-activity relationship studies and novel composition-of-matter claims. The established kinase selectivity data (negative across 302 kinases tested for the parent scaffold) [1] provides a favorable starting point for kinase inhibitor programs requiring minimal initial kinome-wide off-target activity.

Regioisomer-Controlled Synthesis and SAR Studies

Procurement of the specific [3,2-b] regioisomer (CAS 554453-19-9) rather than the [2,3-b] analog (CAS 4414-87-3) is essential for studies investigating the impact of azaindole ring fusion geometry on biological activity. The distinct physical properties of the [3,2-b] isomer—including predicted boiling point 394.6 ± 27.0 °C and density 1.296 g/cm³ versus the [2,3-b] isomer's defined melting point (122-126 °C)—provide opportunities for differential purification and formulation strategies . Systematic comparison of these regioisomers enables robust SAR interpretation regarding the spatial orientation of the acetonitrile handle and its effect on target engagement and selectivity profiles.

In Vitro ADME and Toxicology De-Risking Studies

Given the comprehensive in vitro ADME and safety pharmacology profile available for this compound—including microsomal stability, CYP substrate activity across seven major isoforms, and transporter inhibition across twelve key transporters—it serves as a valuable reference standard for benchmarking new analogs and derivatives [1]. The notified GHS hazard classification (Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3) provides a defined safety baseline for laboratory handling and supports proper risk assessment in compliance with ECHA regulations [3]. Researchers can use this compound as a control in comparative ADME and toxicology studies to isolate structure-toxicity relationships within the pyrrolopyridine chemical series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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